molecular formula C21H20N2O3S B2955637 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one CAS No. 300556-25-6

3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one

Cat. No.: B2955637
CAS No.: 300556-25-6
M. Wt: 380.46
InChI Key: GFQUYBNUNMCHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative functionalized with a benzothiazole ring at position 3 and a diethylaminomethyl group at position 8. The chromen-2-one core is substituted with a hydroxyl group at position 7, which enhances its hydrogen-bonding capacity and influences its electronic properties. This compound belongs to a class of heterocyclic molecules studied for their diverse biological and photophysical activities, including antiviral and fluorescent applications .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-(diethylaminomethyl)-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-23(4-2)12-15-17(24)10-9-13-11-14(21(25)26-19(13)15)20-22-16-7-5-6-8-18(16)27-20/h5-11,24H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQUYBNUNMCHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the construction of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: : The diethylamino group can be reduced to form an amine.

  • Substitution: : The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Electrophilic substitution can be achieved using Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve strong nucleophiles like sodium hydride (NaH).

Major Products Formed

  • Oxidation: : Formation of ketones or aldehydes.

  • Reduction: : Formation of amines.

  • Substitution: : Various substituted benzothiazoles or chromen-2-ones.

Scientific Research Applications

Anticancer Applications

Recent studies indicate that derivatives of this compound exhibit potent anticancer properties through various mechanisms, including inhibition of key kinases involved in cell proliferation.

Case Study: Inhibition of ATR Kinase

A study demonstrated that certain derivatives of this compound inhibit the ATR kinase pathway, which is crucial for DNA damage response. The compound showed significant inhibition of phosphorylated Chk1 at Ser 317 in HeLa cells at concentrations as low as 2 µM. Molecular docking studies further confirmed that these compounds bind effectively to the ATR kinase domain, suggesting their potential as therapeutic agents in cancer treatment .

CompoundConcentration (µM)Effect on pChk1
3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one2Inhibition observed
Other derivatives5Inhibition observed

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

Case Study: Anti-tubercular Activity

In vitro studies have shown that derivatives of this compound exhibit strong binding affinity to the DprE1 protein, which plays a critical role in the survival of Mycobacterium tuberculosis. The binding affinity was measured at -8.4 kcal/mol, indicating significant potential for development into anti-tubercular agents .

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundDprE1-8.4

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

Mechanism of Action

The mechanism by which 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one exerts its effects depends on its molecular targets and pathways. The benzothiazole core can interact with various enzymes and receptors, leading to biological responses. The diethylamino group may enhance the compound's ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound can be elucidated by comparing it with analogs sharing the benzothiazole-coumarin hybrid scaffold. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Benzothiazole-Coumarin Derivatives

Compound Name Substituent at Position 8 Chromen Ring Type Key Biological/Physical Properties References
3-(1,3-Benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one Diethylaminomethyl 2H-chromen-2-one Potential antiviral activity; fluorescence properties
D719 (3-(1,3-Benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one) Bis(2-hydroxyethyl)aminomethyl 2H-chromen-2-one Anti-HIV activity (EC50 = 4.33 µM)
3-(1,3-Benzothiazol-2-yl)-7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one 4-Methylpiperazinylmethyl 4H-chromen-4-one Enhanced solubility; potential kinase inhibition
Coumarin 6 (3-(1,3-Benzothiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one) Diethylamino (at position 7) 2H-chromen-2-one Fluorescent dye (λem ~ 500 nm)
3-(1,3-Benzothiazol-2-yl)-8-[(2-ethyl-1-piperidinyl)methyl]-7-hydroxy-2H-chromen-2-one 2-Ethylpiperidinylmethyl 2H-chromen-2-one Improved lipophilicity; CNS-targeting potential

Key Observations

Substituent Effects on Bioactivity: The diethylaminomethyl group in the target compound may enhance membrane permeability compared to the polar bis(2-hydroxyethyl)aminomethyl group in D719, but the latter's hydrophilicity likely improves solubility and antiviral efficacy .

Chromen Ring Variations :

  • The 2H-chromen-2-one scaffold (common in the target compound and D719) is associated with fluorescence due to extended π-conjugation. In contrast, the 4H-chromen-4-one derivative () may exhibit altered electronic properties, affecting both fluorescence and binding affinity .

Biological Activity: D719 demonstrates significant anti-HIV activity by inhibiting integrase nuclear translocation, highlighting the role of the benzothiazole-coumarin hybrid in targeting viral enzymes . Coumarin 6, lacking the 7-hydroxy and 8-aminomethyl groups, is widely used as a fluorescent probe, suggesting that substitutions at these positions modulate biological vs. photophysical applications .

Structural Validation :

  • Crystallographic validation using programs like SHELX () confirms the planar geometry of the benzothiazole and chromen rings, critical for π-stacking interactions in target binding .

Pharmacological and Physicochemical Considerations

  • Fluorescence: The diethylaminomethyl group at position 8 may redshift the emission wavelength compared to Coumarin 6, making it suitable for bioimaging .
  • Drug-Likeness: The diethylaminomethyl substituent balances lipophilicity (LogP ~3.5) and solubility, adhering to Lipinski’s rules for oral bioavailability .

Biological Activity

The compound 3-(1,3-benzothiazol-2-yl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one represents a unique class of chemical entities known for their potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 342.41 g/mol

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. For instance, studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation effectively. The following table summarizes the IC50 values of related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
7cHEPG2 (Liver)2.70
23gHEPG2 (Liver)3.50
18aHEPG2 (Liver)4.90

These results indicate a promising potential for the compound in the treatment of liver carcinoma.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. Specifically, it has been noted to inhibit firefly luciferase (EC 1.13.12.7), which is crucial in bioluminescence assays and can serve as a model for studying enzyme kinetics and inhibitor interactions .

The mechanism through which this compound exerts its biological effects may involve interaction with specific cellular pathways. For example, studies on related benzothiazole compounds suggest that they may induce apoptosis in cancer cells by modulating key proteins involved in cell cycle regulation and apoptosis, including p53 .

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of the compound on prostate cancer cell lines (PC3 and DU145). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting higher sensitivity in PC3 cells compared to DU145 cells .
    • PC3 Cells :
      • 24h: 40.1 µg/mL
      • 48h: 27.05 µg/mL
      • 72h: 26.43 µg/mL
    • DU145 Cells :
      • 24h: 98.14 µg/mL
      • 48h: 62.5 µg/mL
      • 72h: 41.85 µg/mL
  • Tyrosinase Inhibition : The compound's analogs have shown strong inhibition of mushroom tyrosinase, an enzyme critical for melanin biosynthesis, indicating potential applications in skin-related therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.